molecular formula C13H10ClNO4 B6638926 N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide

Cat. No.: B6638926
M. Wt: 279.67 g/mol
InChI Key: DOZGRRYLBDCTNI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a pyran ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 6-oxopyran-3-carboxylic acid.

    Amidation Reaction: The 5-chloro-2-methoxyaniline is reacted with 6-oxopyran-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl group in the pyran ring can yield the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biochemical Research: Utilized in the study of enzyme inhibition and protein-ligand interactions.

Industry:

    Agriculture: Potential use as a precursor in the synthesis of agrochemicals.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and methoxy groups enhances its binding affinity and specificity towards these targets. The pyran ring and carboxamide group contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-acetamide
  • N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
  • Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester

Comparison:

  • N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group, which affects its solubility and reactivity.
  • N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide: Contains a methylbenzamide group, which alters its pharmacokinetic properties.
  • Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Contains an ester group, making it more lipophilic and potentially altering its biological activity.

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-oxopyran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-18-11-4-3-9(14)6-10(11)15-13(17)8-2-5-12(16)19-7-8/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGRRYLBDCTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=COC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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